methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate
Overview
Description
Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Functionalization of Imidazole Derivatives : A study by Collman, Zhong, & Boulatov (2000) discusses the efficient synthesis of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates from t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate. This demonstrates the versatility of imidazole derivatives in chemical synthesis.
Bromination of Imidazoline : Lobana, Sultana, & Butcher (2011) in their work “A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole” describe a process for converting 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole, highlighting a methodology for introducing bromine into imidazole compounds.
Alkylation of Imidazole Carboxylic Acid Derivatives : Dumpis, Alekseeva, Litasova, & Piotrovskii (2003) in their study “Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate” explore the alkylation of imidazole-4(5)-carboxylic acid derivatives. This research contributes to the understanding of how different substitutions on the imidazole ring can be achieved.
Synthesis of Cytotoxic Imidazole Derivatives : Bellina, Cauteruccio, Fiore, & Rossi (2008) in their publication “Regioselective Synthesis of 4,5‐Diaryl‐1‐methyl‐1H‐imidazoles Including Highly Cytotoxic Derivatives” discuss a method for synthesizing 1-methyl-1H-imidazoles with potential cytotoxic properties against human tumor cell lines.
Properties
IUPAC Name |
methyl 2-bromo-1-methylimidazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-3-4(5(10)11-2)8-6(9)7/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBOMDFUPCLHHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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